2-(5-Chloro-2-fluorophenyl)-2-fluoroacetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClF2O2 |
|---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
FDPDMLLRHULKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
2-(4-Chlorophenyl)-2-fluoroacetic Acid (CAS 74590-69-5)
- Molecular Formula : C₈H₆ClFO₂
- Structural Difference : Substitution of chlorine at the phenyl ring’s 4-position instead of 5-position.
- The 4-chloro derivative may exhibit different intermolecular interactions in crystal packing due to altered steric and electronic effects .
2-Chloro-5-fluorophenylacetic Acid (CAS 177985-33-0)
- Molecular Formula : C₈H₆ClFO₂
- Structural Difference : Chlorine at the 2-position and fluorine at the 5-position (reverse substitution pattern compared to the target compound).
- Impact : Positional isomerism could influence lipophilicity (logP) and metabolic stability. For example, fluorine at the 5-position may enhance electron-withdrawing effects, increasing the acetic acid group’s acidity .
Derivatives with Extended Functional Groups
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic Acid (CAS 1368474-88-7)
- Molecular Formula : C₁₂H₈ClFN₂O₂
- Structural Feature : Incorporates a pyrimidine ring linked to the 5-chloro-2-fluorophenyl group.
- Key Properties :
AMG 853 (Vidupiprant)
- Structure: A complex derivative with tert-butylcarbamoyl, cyclopropylbenzenesulfonamido, and phenoxy substituents.
- Application : Dual CRTH2/DP antagonist evaluated for asthma. Demonstrates how bulky substituents on the phenylacetic acid scaffold improve receptor affinity and pharmacokinetic properties .
Acidity and Reactivity
- Fluorine and chlorine substituents are electron-withdrawing, lowering the pKa of the acetic acid group compared to non-halogenated analogs. This enhances deprotonation under physiological conditions, influencing solubility and bioavailability.
- Synthetic Routes : Analogous compounds (e.g., benzofuran derivatives) are synthesized via alkaline hydrolysis of esters (e.g., ethyl 2-(benzofuran-2-yl)acetate) .
Crystallographic Behavior
Data Tables
Table 1. Key Properties of 2-(5-Chloro-2-fluorophenyl)-2-fluoroacetic Acid and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Industrial Relevance |
|---|---|---|---|---|---|
| This compound | Not available | C₈H₅ClF₂O₂ | ~210.58 (calculated) | 5-Cl, 2-F on phenyl; 2-F on acetic acid | Potential drug scaffold |
| 2-(4-Chlorophenyl)-2-fluoroacetic acid | 74590-69-5 | C₈H₆ClFO₂ | 188.58 | 4-Cl on phenyl | Intermediate in organic synthesis |
| 2-Chloro-5-fluorophenylacetic acid | 177985-33-0 | C₈H₆ClFO₂ | 188.58 | 2-Cl, 5-F on phenyl | Pharmaceutical research |
| 2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid | 1368474-88-7 | C₁₂H₈ClFN₂O₂ | 266.66 | Pyrimidine ring extension | Kinase inhibitor candidate |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(5-chloro-2-fluorophenyl)-2-fluoroacetic acid, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves halogen-selective coupling reactions or Friedel-Crafts acylation. For example, Suzuki-Miyaura coupling can introduce the 5-chloro-2-fluorophenyl group to a fluoroacetic acid backbone . Optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Temperature : 80–110°C to balance reaction rate and byproduct formation.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and stability .
- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments (δ -120 to -140 ppm for CF₂ groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 220.02 (calculated for C₈H₄ClF₂O₂) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How do stereochemical outcomes vary in derivatives of this compound, and what methods resolve ambiguities?
- Answer : The compound’s α-fluoroacetic acid moiety can adopt planar or tetrahedral geometries depending on substituents. Use:
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via C=O and C-F vibrational modes .
- DFT calculations : Compare experimental and computed IR spectra to assign configurations .
- Case Study : A 2024 study resolved conflicting NOESY and X-ray data by correlating DFT-predicted dipole moments with experimental polarities .
Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?
- Answer : Common discrepancies arise from solvation effects or target flexibility. Mitigation strategies:
- Molecular Dynamics (MD) Simulations : Account for solvent interactions (e.g., water/octanol partitioning) to refine docking scores .
- SPR (Surface Plasmon Resonance) : Validate binding affinity (e.g., KD values) for enzyme targets like COX-2 or kinases .
- Example : A 2025 study reconciled poor in silico COX-2 inhibition predictions with high in vitro activity by modeling metabolite interactions .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Answer : Focus on halogen-driven lipophilicity and metabolic stability:
- LogP adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce LogP from 2.8 to 2.2, improving solubility .
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
- Validation : Use in vitro hepatic microsome assays to assess metabolic stability (t½ > 60 min desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
